molecular formula C8H11BO4S B1632083 3-Ethylsulfonylphenylboronic acid CAS No. 845870-47-5

3-Ethylsulfonylphenylboronic acid

Cat. No.: B1632083
CAS No.: 845870-47-5
M. Wt: 214.05 g/mol
InChI Key: YGPHBSVMNUNGBH-UHFFFAOYSA-N
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Description

3-Ethylsulfonylphenylboronic acid: is an organic compound with the chemical formula C10H13BO4S . It consists of a phenyl ring substituted with an ethyl sulfone group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Ethylsulfonylphenylboronic acid typically involves the reaction of phenylboronic acid with 3-ethylsulfone. The reaction is carried out in a solvent under acidic conditions at an appropriate temperature. The specific method involves adding phenylboronic acid and 3-ethylsulfone to a solvent, followed by heating the mixture to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to achieve efficient production .

Biological Activity

3-Ethylsulfonylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃B O₄S
  • Molecular Weight : 213.18 g/mol
  • CAS Number : 373384-18-0

The structure of this compound features a boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

This compound exhibits several biological activities primarily through its interactions with specific proteins and enzymes:

  • Inhibition of Proteins : It has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Some research indicates that it may exhibit antimicrobial activity against specific bacterial strains.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Study 1AntitumorIn vitro assaysInduced apoptosis in breast cancer cells at concentrations >10 µM
Study 2Protease InhibitionEnzyme kineticsIC50 value of 15 µM against serine proteases
Study 3AntimicrobialDisk diffusion methodInhibited growth of E. coli and S. aureus at 100 µg/disk

Case Studies

Case Study 1: Antitumor Activity in Breast Cancer

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests a potential application in breast cancer therapy.

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the inhibitory effects of the compound on various serine proteases. Using enzyme kinetics, it was determined that the compound effectively inhibited these enzymes, which play significant roles in tumor progression and metastasis.

Properties

IUPAC Name

(3-ethylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPHBSVMNUNGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586021
Record name [3-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845870-47-5
Record name [3-(Ethanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethylsulfonylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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